

Dalmelitinib: A Deep Dive into a Selective c-Met Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Dalmelitinib has emerged as a potent and selective, orally active inhibitor of the c-Met kinase, a key driver in various human cancers. This technical guide provides a comprehensive overview of **Dalmelitinib**, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies used in its characterization. Through a structured presentation of quantitative data, detailed protocols, and visual representations of signaling pathways and experimental workflows, this document aims to serve as a valuable resource for researchers and professionals in the field of oncology drug development.

Introduction

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in normal cellular processes, including proliferation, migration, and morphogenesis. However, aberrant c-Met signaling, driven by gene amplification, mutation, or overexpression, is a well-established oncogenic driver in a variety of malignancies, including non-small cell lung cancer (NSCLC), gastric cancer, and hepatocellular carcinoma. Dysregulated c-Met activity promotes tumor growth, invasion, and metastasis, making it a compelling target for therapeutic intervention.

Dalmelitinib is a small molecule inhibitor designed to selectively target the ATP-binding site of the c-Met kinase, thereby blocking its catalytic activity and downstream signaling cascades.



Preclinical studies have demonstrated its potent anti-proliferative effects in cancer cells with c-Met oncogene amplification and significant tumor growth inhibition in xenograft models.

Chemical Properties

Property	Value
Molecular Formula	C22H16FN7O2S[1]
Molecular Weight	461.47 g/mol [1]
Synonyms	Compound 4d
Chemical Structure	(Image of the chemical structure of Dalmelitinib would be placed here if image generation were possible)
SMILES	Cn1cc(cn1)- c2cc(c3nnc(n3c2)Sc4ccc5c(c4)c6c(cn5)N(C)C(=O)CO6)F[1]
InChlKey	MFEXYTURXUZOID-UHFFFAOYSA-N[1]

Mechanism of Action

Dalmelitinib functions as a selective, ATP-competitive inhibitor of the c-Met kinase.[2] By binding to the ATP-binding pocket of the c-Met kinase domain, **Dalmelitinib** prevents the phosphorylation of the receptor, thereby inhibiting its activation. This blockade of c-Met autophosphorylation disrupts the recruitment and activation of downstream signaling effectors, leading to the suppression of key oncogenic pathways.

The c-Met Signaling Pathway

The binding of HGF to the extracellular domain of c-Met induces receptor dimerization and subsequent trans-autophosphorylation of tyrosine residues within the intracellular kinase domain. These phosphorylated residues serve as docking sites for adaptor proteins such as GRB2 and GAB1, which in turn activate multiple downstream signaling cascades, including:

RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily involved in cell proliferation and survival.



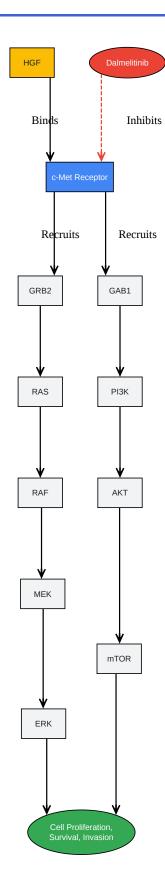




- PI3K/AKT/mTOR Pathway: Crucial for cell growth, survival, and metabolism.
- JAK/STAT Pathway: Plays a role in cell proliferation, differentiation, and apoptosis.

Dalmelitinib's inhibition of c-Met phosphorylation leads to a reduction in the activation of these downstream pathways, ultimately resulting in decreased cancer cell proliferation and survival. [2]





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Caption: Dalmelitinib inhibits the HGF/c-Met signaling pathway.



Preclinical Data In Vitro Potency and Selectivity

Dalmelitinib demonstrates potent inhibitory activity against the c-Met kinase with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range.

Parameter	Value
c-Met Kinase IC50	2.9 nM[2]

While a comprehensive public kinase selectivity panel for **Dalmelitinib** is not readily available, its designation as a "selective" inhibitor suggests significantly lower potency against other kinases. Further studies are required to fully delineate its kinome-wide selectivity profile.

Cellular Activity

Dalmelitinib effectively inhibits the proliferation of various cancer cell lines that exhibit c-Met oncogene amplification.

Cell Line	Cancer Type	IC50 (nM)
SNU-5	Gastric Cancer	6
HCCLM3	Hepatocellular Carcinoma	Not specified, but inhibited
MHCC97-H	Hepatocellular Carcinoma	Not specified, but inhibited
MHCC97-L	Hepatocellular Carcinoma	Not specified, but inhibited
MKN-45	Gastric Cancer	33
NCI-H1993	Non-Small Cell Lung Cancer	Not specified, but inhibited

Data compiled from available preclinical information.[2]

In cell-based assays, **Dalmelitinib** treatment leads to a dose-dependent inhibition of c-Met phosphorylation and the subsequent phosphorylation of downstream effectors, AKT and ERK. [2]



In Vivo Efficacy

In a preclinical tumor xenograft model using MKN-45 gastric cancer cells, oral administration of **Dalmelitinib** resulted in significant, dose-dependent tumor growth inhibition.

Dose (mg/kg)	Tumor Growth Inhibition (%)
10	29.5
30	34.2
60	61.4

Data from MKN-45 tumor xenograft nude mice model.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of **Dalmelitinib**. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

c-Met Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the in vitro inhibitory activity of **Dalmelitinib** against the c-Met kinase.

Materials:

- Recombinant human c-Met kinase
- ATP
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- Substrate (e.g., poly(Glu, Tyr) 4:1)
- **Dalmelitinib** (or other test compounds)
- 384-well plates

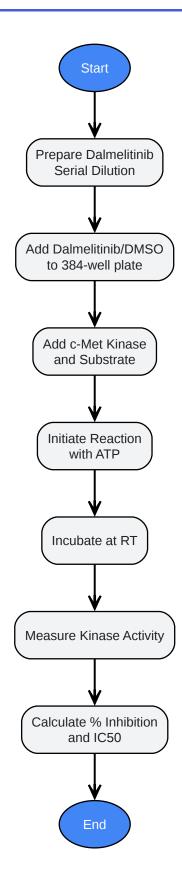


- Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
- Plate reader

Procedure:

- Prepare a serial dilution of **Dalmelitinib** in DMSO.
- Add a small volume of the diluted **Dalmelitinib** or DMSO (vehicle control) to the wells of a 384-well plate.
- Add the c-Met kinase and the substrate to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol.
- Calculate the percentage of inhibition for each **Dalmelitinib** concentration relative to the vehicle control.
- Determine the IC50 value by fitting the data to a four-parameter logistic curve.





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References

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